molecular formula C12H10ClNO2 B6346226 5-Chloro-3-(3,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde CAS No. 1245032-24-9

5-Chloro-3-(3,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde

Cat. No.: B6346226
CAS No.: 1245032-24-9
M. Wt: 235.66 g/mol
InChI Key: QHUAGPUVIZSZHO-UHFFFAOYSA-N
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Description

5-Chloro-3-(3,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde is a heterocyclic compound that contains both an oxazole ring and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(3,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylphenylacetonitrile with chloroacetyl chloride in the presence of a base to form the intermediate 5-chloro-3-(3,4-dimethylphenyl)-1,2-oxazole. This intermediate is then oxidized to form the desired aldehyde .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(3,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-Chloro-3-(3,4-dimethylphenyl)-1,2-oxazole-4-carboxylic acid.

    Reduction: 5-Chloro-3-(3,4-dimethylphenyl)-1,2-oxazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-3-(3,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-phenyl-1,2-oxazole-4-carbaldehyde: Similar structure but lacks the dimethyl groups on the phenyl ring.

    3-(3,4-Dimethylphenyl)-1,2-oxazole-4-carbaldehyde: Similar structure but lacks the chlorine atom.

Uniqueness

5-Chloro-3-(3,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde is unique due to the presence of both the chlorine atom and the dimethyl groups on the phenyl ring. These structural features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

5-chloro-3-(3,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-7-3-4-9(5-8(7)2)11-10(6-15)12(13)16-14-11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUAGPUVIZSZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=C2C=O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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